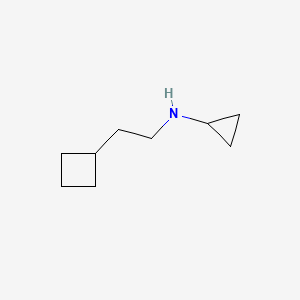
N-(2-cyclobutylethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclobutylethyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmaceutical Development
N-(2-cyclobutylethyl)cyclopropanamine serves as a scaffold in drug design due to its ability to mimic larger, more complex structures while maintaining favorable pharmacokinetic properties. Cyclopropane and cyclobutane derivatives are often used in pharmaceutical candidates to enhance metabolic stability and reduce lipophilicity compared to linear counterparts. This property is crucial in developing drugs that require specific interactions with biological targets .
Case Study: C(sp³)-H Functionalization
Recent research has demonstrated the use of this compound in palladium-catalyzed C(sp³)-H arylation reactions. This method allows for the selective introduction of aryl groups into the cyclopropane framework, leading to compounds with enhanced biological activity . The ability to perform these reactions enantioselectively further increases the utility of this compound in synthesizing chiral drugs.
| Reaction Type | Catalyst Used | Outcome |
|---|---|---|
| C(sp³)-H Arylation | Palladium (Pd) | High enantioselectivity |
| C(sp³)-H Borylation | Iridium (Ir) | Nonracemic cyclic products |
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its polar nature and ability to form stable interactions with biological molecules can enhance the efficacy of pesticides by improving their binding to target enzymes or receptors in pests .
Case Study: Synthesis of Agrochemicals
In a study focused on synthesizing new insecticides, derivatives of this compound were evaluated for their activity against common agricultural pests. The results indicated that certain derivatives exhibited significant insecticidal properties, leading to further investigation into their mechanisms of action .
Material Science
Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique ring structure contributes to the formation of polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating such cycloalkane units into polymer backbones can lead to materials suitable for high-performance applications .
| Property | Conventional Polymers | Polymers with Cyclopropane Units |
|---|---|---|
| Mechanical Strength | Moderate | Enhanced |
| Thermal Stability | Limited | Improved |
Propriétés
Numéro CAS |
1491802-54-0 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N-(2-cyclobutylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H17N/c1-2-8(3-1)6-7-10-9-4-5-9/h8-10H,1-7H2 |
Clé InChI |
OGXOLKFWCBCBNB-UHFFFAOYSA-N |
SMILES |
C1CC(C1)CCNC2CC2 |
SMILES canonique |
C1CC(C1)CCNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















